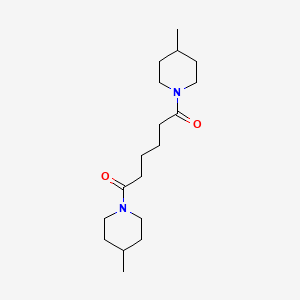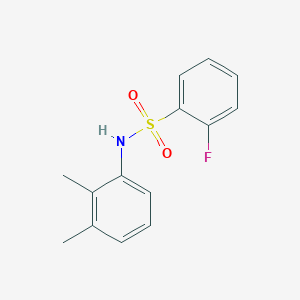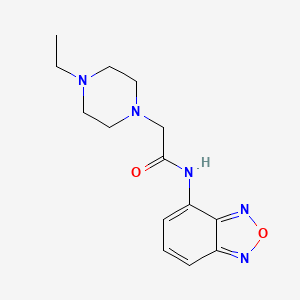
1,6-Bis(4-methylpiperidin-1-yl)hexane-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis(4-methylpiperidin-1-yl)hexane-1,6-dione is an organic compound characterized by the presence of two 4-methylpiperidin-1-yl groups attached to a hexane-1,6-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(4-methylpiperidin-1-yl)hexane-1,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with hexane-1,6-dione and 4-methylpiperidine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation. Solvents such as dichloromethane or tetrahydrofuran are commonly used.
Catalysts: Acid or base catalysts may be employed to facilitate the reaction.
Procedure: The hexane-1,6-dione is reacted with 4-methylpiperidine under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(4-methylpiperidin-1-yl)hexane-1,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The piperidine rings can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Formation of diols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1,6-Bis(4-methylpiperidin-1-yl)hexane-1,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug intermediate.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which 1,6-Bis(4-methylpiperidin-1-yl)hexane-1,6-dione exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes or receptors, modulating their activity. The piperidine rings may play a role in binding to specific sites, while the hexane-1,6-dione backbone provides structural stability.
Comparison with Similar Compounds
Similar Compounds
1,6-Bis(piperidin-1-yl)hexane-1,6-dione: Lacks the methyl groups on the piperidine rings.
1,6-Bis(4-ethylpiperidin-1-yl)hexane-1,6-dione: Contains ethyl groups instead of methyl groups.
Uniqueness
1,6-Bis(4-methylpiperidin-1-yl)hexane-1,6-dione is unique due to the presence of 4-methylpiperidine groups, which can influence its chemical reactivity and biological activity. The methyl groups may enhance the compound’s lipophilicity, affecting its interaction with biological membranes and molecular targets.
Properties
Molecular Formula |
C18H32N2O2 |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1,6-bis(4-methylpiperidin-1-yl)hexane-1,6-dione |
InChI |
InChI=1S/C18H32N2O2/c1-15-7-11-19(12-8-15)17(21)5-3-4-6-18(22)20-13-9-16(2)10-14-20/h15-16H,3-14H2,1-2H3 |
InChI Key |
WCLHLRYOUTXHOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCCCC(=O)N2CCC(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B10966502.png)
![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10966508.png)

![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B10966518.png)
![N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B10966531.png)
methanone](/img/structure/B10966536.png)
![4-[(5-chlorothiophen-2-yl)methyl]-N-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B10966537.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B10966541.png)
methanone](/img/structure/B10966542.png)
![4-cyano-N,N,3-trimethyl-5-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)thiophene-2-carboxamide](/img/structure/B10966549.png)

![propan-2-yl 5-(dimethylcarbamoyl)-2-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10966560.png)
![N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10966578.png)
